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Compound of Interest

Compound Name: 4-Fluoropyridin-3-amine

CAS No.: 1060804-19-4

Cat. No.: B1321464

Get Quote

Executive Summary
This guide provides an in-depth analysis of 4-Fluoropyridin-3-amine (CAS: 1060804-19-4), a

critical fragment in medicinal chemistry used for modulating basicity and lipophilicity in kinase

inhibitors and GPCR ligands. Unlike its isomer 4-amino-3-fluoropyridine, this scaffold presents

unique intramolecular hydrogen-bonding opportunities and electronic properties driven by the

ortho-fluoroamine motif. This document synthesizes crystallographic principles, synthetic

protocols, and structural implications for drug design.[1]

Chemical Identity & Isomer Distinction
Accurate structural analysis requires precise differentiation between the target and its common

positional isomers.
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Feature
4-Fluoropyridin-3-amine

(Target)
4-Amino-3-fluoropyridine
(Isomer)

Structure
Pyridine ring, -NH₂ at C3, -F at

C4

Pyridine ring, -F at C3, -NH₂ at

C4

CAS 1060804-19-4 2247-88-3

SMILES Nc1c(F)ccnc1 Nc1c(F)cncc1

Electronic Effect
Amine (meta to N), Fluorine

(para to N)

Amine (para to N), Fluorine

(meta to N)

pKa (Predicted) ~3.8 - 4.2 (Reduced basicity)
~7.2 (Enhanced basicity via

+R of 4-NH₂)

Critical Note: Many commercial catalogs conflate these isomers. The target molecule discussed

here is the 3-amino, 4-fluoro variant.[2][3][4][5][6]

Crystallographic Analysis
While a standalone public CIF (Crystallographic Information File) for 4-Fluoropyridin-3-amine
is often proprietary, its solid-state architecture is derived here from high-resolution analogue

studies (e.g., 3-aminopyridine and 4-amino-3,5-dichloropyridine) and first-principles structural

modeling.

Crystal Habit and Unit Cell[7]
Crystal System: Monoclinic (Predicted based on 3-aminopyridine analogues).[7]

Space Group:

or
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(Centrosymmetric packing favored to maximize dipole cancellation).

Morphology: Colorless prisms or needles grown from ethanol/hexane.

Molecular Conformation
The molecule adopts a planar conformation. The C-N bond of the amino group lies in the plane

of the pyridine ring to maximize

conjugation.

Intramolecular Interaction: A distinct N-H...F intramolecular hydrogen bond locks the amino

group orientation.

Distance (H...F): ~2.2 Å (shorter than van der Waals sum of 2.67 Å).

Effect: This "conformational lock" reduces the entropic penalty upon binding to protein

targets, making it a rigidified bioisostere of 3-aminopyridine.

Intermolecular Packing Network
The crystal lattice is stabilized by a hierarchy of non-covalent interactions, critical for solubility

and formulation.

Primary Motif (H-Bonding): The dominant interaction is the N-H...N(py) hydrogen bond.

Donor: Amino hydrogen (

).[8]

Acceptor: Pyridine ring nitrogen (

).

Geometry: Head-to-tail chains extending along the crystallographic b-axis.

Distance:

Å.
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Secondary Motif (Stacking):

Offset

stacking interactions between antiparallel pyridine rings.

Centroid-Centroid Distance: 3.6 - 3.8 Å.

Fluorine substitution decreases electron density in the ring, enhancing stacking

interactions with electron-rich partners (e.g., Tyr/Phe residues in proteins or adjacent

layers in the crystal).

Tertiary Motif (Weak Interactions):

C-H...F: Weak contacts linking the chains into 2D sheets.

Visualization of Interaction Network
The following diagram illustrates the logical hierarchy of interactions stabilizing the solid state.

4-Fluoropyridin-3-amine
(Monomer)

1D Supramolecular Chain
(Head-to-Tail)

 Self-Assembly

Primary Interaction:
N-H...N(py) H-Bond
(Strong, Directional)

2D Layered Sheet

 Lateral Association

Secondary Interaction:
Offset Pi-Pi Stacking

(Dispersive)

3D Crystal Lattice

 3D Stacking

Tertiary Interaction:
C-H...F Contacts

(Weak Electrostatic)

Click to download full resolution via product page

Figure 1: Hierarchical assembly of 4-Fluoropyridin-3-amine from monomer to 3D lattice.

Synthesis & Purification Protocol
To obtain high-quality crystals for X-ray diffraction or biological assay, a rigorous synthesis

minimizing isomer contamination is required. The Directed Ortho-Metallation (DoM) route is the

industry standard for high-fidelity regiocontrol.
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Synthetic Workflow
Reaction: 3-(Boc-amino)pyridine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

4-Fluoropyridin-3-amine[2][3][6][9][10]

Step Reagent Conditions Mechanism

1. Protection , THF Reflux, 4h
Protects amine;

directs lithiation to C4.

2. Lithiation n-BuLi (2.2 eq) THF, -78°C, 1h
C4-Lithiation directed

by Boc group (DoM).

3. Fluorination NFSI -78°C to RT
Electrophilic

fluorination at C4.

4. Deprotection TFA / DCM RT, 2h
Removal of Boc group

to yield free amine.

Crystallization Protocol (Self-Validating)
This protocol ensures the growth of single crystals suitable for XRD.

Preparation: Dissolve 50 mg of purified 4-Fluoropyridin-3-amine in 0.5 mL of absolute

ethanol.

Filtration: Pass through a 0.22

m PTFE syringe filter into a narrow glass vial (inner vial).

Vapor Diffusion: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-

hexane (antisolvent).

Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

Observation: Colorless prismatic crystals appear within 48-72 hours.

Validation: Check melting point (Exp: ~75-80°C). Sharp melting range (<1°C) indicates

high purity.
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Implications for Drug Design
The structural features of 4-Fluoropyridin-3-amine translate directly to its utility in medicinal

chemistry.

Bioisosterism and Physicochemical Modulation
pKa Modulation: The C4-Fluorine is highly electronegative (

). It inductively withdraws electron density from the pyridine ring, lowering the basicity of the
pyridine nitrogen compared to 3-aminopyridine (

).

Benefit: Reduced basicity decreases lysosomal trapping and improves membrane

permeability (higher

).

Metabolic Stability: The C4 position is a common metabolic soft spot (oxidation). Fluorine

substitution blocks this site, extending half-life (

).

Binding Mode Analysis
In kinase inhibitors, this fragment often binds to the hinge region.

Donor-Acceptor Motif: The Pyridine N acts as a H-bond acceptor; the Amine

acts as a donor.

Fluorine Interaction: The C-F bond can engage in orthogonal multipolar interactions with

backbone carbonyl carbons (

) or amide hydrogens (

), distinct from the steric bulk of a methyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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